2,3,5,6,7,8-hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one
Description
This compound is a polycyclic alkaloid derivative featuring a pyrrolo[2,1-b]quinazolinone scaffold with six hydrogenated positions (2,3,5,6,7,8). Its fully saturated pyrrolidine and partially saturated quinazolinone rings enhance conformational flexibility and influence intermolecular interactions, making it a promising candidate for pharmacological applications.
Properties
CAS No. |
88491-50-3 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H14N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-7H2 |
InChI Key |
OACRPJICGZAYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3CCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a key step in the synthesis may involve the use of palladium-catalyzed deacylative alkylation of N-acyl 3-substituted indoles . This method allows for the formation of the fused ring system with high chemical yields.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7,8-Hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents onto the fused ring system, allowing for the creation of derivatives with diverse properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2,3,5,6,7,8-Hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: Research into the compound’s medicinal properties could lead to the development of new therapeutic agents. Its structure may be optimized to enhance its efficacy and selectivity for specific biological targets.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2,3,5,6,7,8-hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogues
Key Observations :
- Hydrogenation degree correlates with conformational flexibility and bioactivity. The hexahydro derivative’s full saturation may enhance binding to hydrophobic targets but reduce hydrogen-bonding capacity compared to hydroxylated analogues like vasicinone .
- Substituents (e.g., Br, OH, CH3) significantly alter physicochemical properties and pharmacological profiles .
Table 2: Pharmacological and Physicochemical Profiles
Notes:
Biological Activity
2,3,5,6,7,8-Hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₈N₂O
- Molecular Weight : 148.16 g/mol
- CAS Number : 88491-50-3
Anticancer Properties
Research indicates that derivatives of quinazolinones, including hexahydropyrroloquinazolinones, exhibit significant anticancer activity. A study highlighted the synthesis of various quinazolinone-based hybrids that demonstrated potent cytotoxic effects against several cancer cell lines. For instance:
- IC₅₀ Values : The synthesized compounds showed IC₅₀ values ranging from 0.36 to 40.90 μM against MDA-MB-231 cells .
Antimicrobial Activity
The compound has been evaluated for its antibacterial properties. Quinazolinone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinazolinone scaffold enhance antimicrobial potency.
Enzyme Inhibition
Hexahydropyrroloquinazolinones have also been investigated for their ability to inhibit key enzymes involved in disease processes:
- Urease Inhibition : Some derivatives have been reported to inhibit urease activity effectively, which is crucial in the treatment of urinary infections and gastric ulcers .
- Cyclooxygenase (COX) Inhibition : The compound's potential as an anti-inflammatory agent is supported by its inhibition of COX enzymes, which play a significant role in inflammation and pain pathways .
The biological activity of 2,3,5,6,7,8-hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one can be attributed to its interaction with various molecular targets:
- EGFR Inhibition : Certain derivatives have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which is implicated in tumor growth and metastasis.
- Histone Deacetylase (HDAC) Inhibition : Compounds related to this scaffold have shown HDAC inhibitory activity, contributing to their anticancer effects by altering gene expression patterns associated with cell proliferation and apoptosis .
Case Studies
- Anticancer Activity in Cell Lines :
- In Vivo Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
